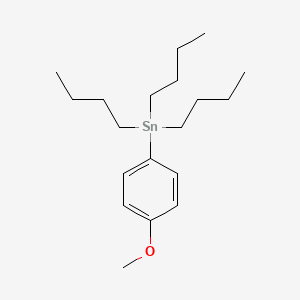

Tributyl(4-methoxyphenyl)stannane

概要

説明

Tributyl(4-methoxyphenyl)stannane is an organotin compound that serves as an intermediate in the synthesis of complex organic molecules. It is particularly used in the formation of biphenyl structures, such as 4-methoxy-4'-nitrobiphenyl, through palladium-catalyzed coupling reactions. The presence of the 4-methoxyphenyl group suggests potential applications in the synthesis of materials with specific electronic properties, given the electron-donating nature of the methoxy substituent .

Synthesis Analysis

The synthesis of tributyl(4-methoxyphenyl)stannane involves metalation reactions with tin and can be used in coupling reactions facilitated by palladium catalysts. The process typically starts with an intermediate like 4-nitrophenyl trifluoromethanesulfonate, which then undergoes further reactions to form the desired organotin compound. The synthesis route is significant as it provides a pathway to create biphenyl structures, which are valuable in various chemical applications .

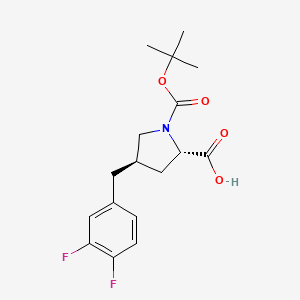

Molecular Structure Analysis

While the specific molecular structure analysis of tributyl(4-methoxyphenyl)stannane is not detailed in the provided papers, the structure can be inferred from the name. It likely consists of a tin atom bonded to three butyl groups and one 4-methoxyphenyl group. The molecular geometry around the tin center is typically tetrahedral for such organotin compounds, and the presence of the methoxy group on the phenyl ring could influence the reactivity and properties of the molecule .

Chemical Reactions Analysis

Tributyl(4-methoxyphenyl)stannane is involved in metal-catalyzed reactions, particularly palladium-catalyzed coupling, to form biphenyl derivatives. The organotin compound can be used as a precursor for the introduction of the 4-methoxyphenyl moiety into other molecules. The reactivity of such organotin compounds is often leveraged in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tributyl(4-methoxyphenyl)stannane are not explicitly discussed in the provided papers. However, organotin compounds like this are generally known to be highly toxic and should be handled with care. They are often sensitive to air and moisture, requiring special storage conditions. The methoxy group may confer some solubility in organic solvents, which is beneficial for its use in organic synthesis .

科学的研究の応用

Environmental Toxicity and Exposure

Tributyltin (TBT) compounds, sharing a structural similarity with Tributyl(4-methoxyphenyl)stannane, have been extensively studied for their environmental levels, toxicity, and human exposure due to their use as antifouling agents in marine paints. These compounds are known for their persistence in marine and freshwater ecosystems, posing acute and chronic toxicity risks. The European Union and the International Maritime Organization have implemented regulations to control the fate of such compounds due to their toxic, persistent, bioaccumulative, and endocrine disruptive characteristics (Antízar-Ladislao, 2008).

Sediment Interaction

The behavior of TBT in estuarine sediments has been another area of focus. Studies indicate that TBT shows a high affinity for particulate matter, making sediments a major reservoir for these pollutants. Factors such as salinity, pH, and sediment characteristics (e.g., organic material content) significantly influence the partitioning and persistence of TBT compounds. Although sediments act as major sinks, some degree of desorption and environmental loss occurs, influenced by local conditions and declining inputs from sources such as leisure vessels (Langston & Pope, 1995).

Management and Remediation

Efforts to manage and remediate the environmental impacts of TBT, including those from shipyard wastes, have been documented. Best management practices (BMPs) aim to minimize environmental effects through recycling of abrasive materials, use of cleaner alternatives, and advanced treatment methods for TBT-laden wastes. Despite advancements, challenges remain in effectively removing TBT to meet regulatory limits, highlighting the need for continued development of sustainable technologies (Kotrikla, 2009).

特性

IUPAC Name |

tributyl-(4-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIILCIIZVMZTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376297 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(4-methoxyphenyl)stannane | |

CAS RN |

70744-47-7 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tributyl(4-methoxyphenyl)stannane in organic synthesis?

A1: Tributyl(4-methoxyphenyl)stannane acts as a reagent in palladium-catalyzed coupling reactions. [, ] Specifically, it acts as an organotin reagent providing the 4-methoxyphenyl group for the formation of biphenyl compounds. [] For instance, it reacts with 4-Nitrophenyl trifluoromethanesulfonate in the presence of a palladium catalyst to yield 4-Methoxy-4′-nitrobiphenyl. []

Q2: Can you describe the structure of Tributyl(4-methoxyphenyl)stannane and its characterization using spectroscopic techniques?

A2: While the provided research excerpts do not delve into specific spectroscopic characterization data, they highlight the key structural components of Tributyl(4-methoxyphenyl)stannane. The molecule consists of a central tin atom bonded to a 4-methoxyphenyl group and three butyl groups. [, ] This information allows researchers to deduce the molecular formula (C19H34OSn) and calculate the molecular weight (397.2 g/mol). Spectroscopic techniques like NMR and IR could provide further insights into the structure and bonding within the molecule.

Q3: What are the potential safety concerns associated with Tributyl(4-methoxyphenyl)stannane?

A3: The research explicitly identifies Tributyl(4-methoxyphenyl)stannane as a "potential poison" and categorizes organotin compounds, to which it belongs, as "highly toxic." [] This emphasizes the need for careful handling and appropriate safety measures when using this compound in a laboratory setting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)